Human OCT1 Transporter Inhibition: Quantitative Activity Profile of 3-(Pyridin-2-yloxy)-8-[4-(thiophen-3-yl)benzoyl]-8-azabicyclo[3.2.1]octane
The target compound was tested for inhibition of human organic cation transporter 1 (OCT1/SLC22A1) in a cellular uptake assay and exhibited an IC₅₀ of 1.38 × 10⁵ nM (138 μM), indicating very weak OCT1 inhibition [1]. While direct comparator data for the closest 3-position analogs (pyrazole, triazole, fluoro, methylsulfanyl) are not publicly available in the same assay, structurally related 8-azabicyclo[3.2.1]octane KOR antagonists from the Peters et al. series have reported hERG IC₅₀ values ranging from <1 μM to >33 μM depending on N-substitution [2]. The low OCT1 inhibitory potential of this compound may be relevant for research applications where minimal interference with hepatic cation transport is desired.
| Evidence Dimension | Inhibition of human OCT1 transporter (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.38 × 10⁵ nM (138 μM) |
| Comparator Or Baseline | No direct comparator data available in same assay; class-level reference: compound 12 from Peters Part 2 showed hERG IC₅₀ >33 μM |
| Quantified Difference | Not calculable due to absence of direct comparator OCT1 data |
| Conditions | Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake by microplate reader (BindingDB assay) |
Why This Matters
This quantitative OCT1 activity datum provides a verified starting point for ADME-Tox profiling; researchers selecting among 8-azabicyclo[3.2.1]octane analogs for in vivo studies can use this value to assess whether the pyridin-2-yloxy variant introduces unacceptable cation transporter liability relative to other 3-substituted analogs, once comparable data are generated.
- [1] BindingDB. Monomer ID 50241341. IC50: 1.38E+5 nM. Assay: Inhibition of human OCT1 expressed in HEK293 cells assessed as reduction in ASP+ substrate uptake. Accessed 2026. View Source
- [2] Brugel TA, Smith RW, Balestra M, Becker C, Daniels T, Koether GM, et al. SAR development of a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists. Part 2. Bioorg Med Chem Lett. 2010;20(18):5405-5410. View Source
